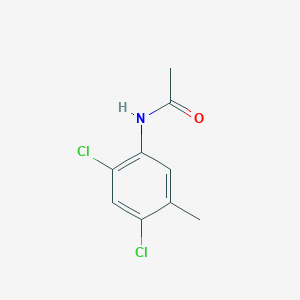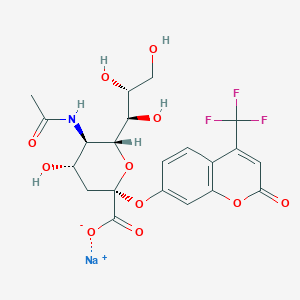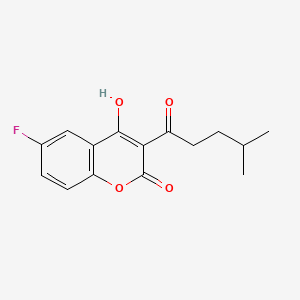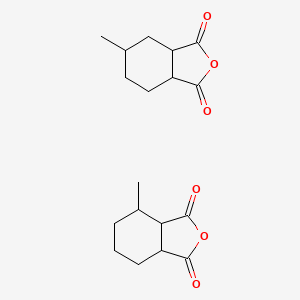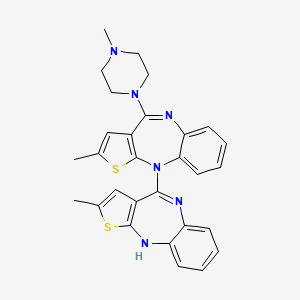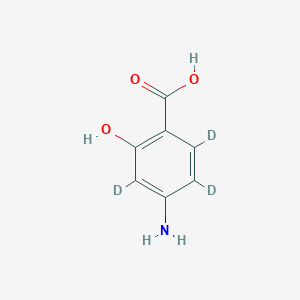![molecular formula C10H13N2Na3O10P2S B13846703 trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Dichlorodenafil is a chemical compound known for its unique structural and functional properties It is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dichlorodenafil typically involves the chlorination of sildenafil. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of (E)-Dichlorodenafil follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactors and precise control of temperature and pressure to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Dichlorodenafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in (E)-Dichlorodenafil can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-Dichlorodenafil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of enzyme activity.
Medicine: Investigated for its potential therapeutic effects, especially in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-Dichlorodenafil involves the inhibition of phosphodiesterase type 5 enzyme. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate, resulting in the relaxation of smooth muscle cells and vasodilation. The molecular targets include the active site of the enzyme, where the compound binds and prevents the breakdown of cyclic guanosine monophosphate.
Vergleich Mit ähnlichen Verbindungen
Sildenafil: The parent compound, known for its use in the treatment of erectile dysfunction.
Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor.
Comparison: (E)-Dichlorodenafil is unique due to the presence of chlorine atoms, which enhance its chemical stability and potentially alter its pharmacokinetic properties. Compared to sildenafil, (E)-Dichlorodenafil may exhibit different binding affinities and metabolic pathways, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C10H13N2Na3O10P2S |
|---|---|
Molekulargewicht |
484.20 g/mol |
IUPAC-Name |
trisodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |
InChI |
InChI=1S/C10H16N2O10P2S.3Na/c13-6-1-2-12(10(25)11-6)9-8(15)7(14)5(22-9)3-21-24(19,20)4-23(16,17)18;;;/h1-2,5,7-9,14-15H,3-4H2,(H,19,20)(H,11,13,25)(H2,16,17,18);;;/q;3*+1/p-3/t5-,7-,8-,9-;;;/m1.../s1 |
InChI-Schlüssel |
YLWNGINRXVXFAA-WKMNQBAXSA-K |
Isomerische SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

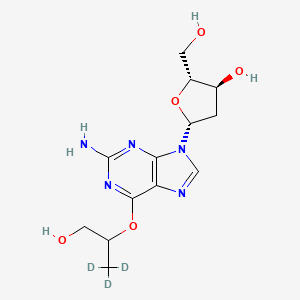

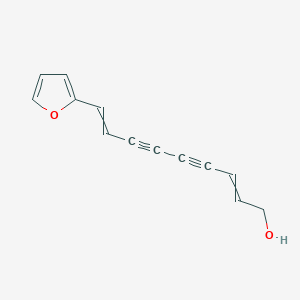
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
